molecular formula C18H15NO B12614178 9-Methoxy-8-methyl-11H-benzo[a]carbazole CAS No. 919090-33-8

9-Methoxy-8-methyl-11H-benzo[a]carbazole

Cat. No.: B12614178
CAS No.: 919090-33-8
M. Wt: 261.3 g/mol
InChI Key: IASGKSLOYFBIMX-UHFFFAOYSA-N
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Description

Contextualization of Benzo[a]carbazole Core Structures in Contemporary Chemical Research

The benzo[a]carbazole framework is a significant heterocyclic system in organic chemistry, characterized by a carbazole (B46965) nucleus with a benzene (B151609) ring fused at the [a] face. This fusion of aromatic rings results in an extended π-conjugated system, which is a key determinant of the electronic and photophysical properties of these molecules. Carbazole-based compounds are integral to various fields of research, particularly materials science and medicinal chemistry. arabjchem.orgnih.govnih.gov

In materials science, the rigid and planar structure of the benzo[a]carbazole core, combined with its electron-rich nature, makes it an excellent candidate for components in organic electronic devices. These compounds are frequently investigated as host materials for organic light-emitting diodes (OLEDs), hole-transporting materials in solar cells, and as building blocks for conductive polymers. arabjchem.orgnih.gov The ability to modify the carbazole skeleton at various positions allows for the fine-tuning of properties like charge carrier mobility, thermal stability, and emission wavelengths. arabjchem.orgnih.gov

From a medicinal chemistry perspective, the benzo[a]carbazole scaffold is considered a "privileged structure" as it is found in numerous biologically active natural products and synthetic compounds. nih.gov Derivatives have been shown to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties. nih.govnih.gov Their planar structure allows them to intercalate with DNA, a mechanism that is often exploited in the design of novel anticancer agents. nih.gov Consequently, the synthesis of diversely substituted benzo[a]carbazoles remains an active and important area of contemporary chemical research. nih.govnih.govacs.org

Significance of Methoxy (B1213986) and Methyl Substituents in Benzo[a]carbazole Chemistry: A Focus on 9-Methoxy-8-methyl-11H-benzo[a]carbazole

Electronic Effects: The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen lone pair with the aromatic system. This donation of electron density increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbazole system. arabjchem.org This electronic perturbation can lead to a red-shift (a shift to longer wavelengths) in the molecule's absorption and emission spectra. The methyl group is a weaker electron-donating group, acting primarily through an inductive effect. Its presence at the adjacent 8-position can further modulate the electronic properties, albeit to a lesser extent than the methoxy group. The combined electron-donating nature of these substituents generally enhances the electron-rich character of the benzo[a]carbazole system.

Steric Effects: Substituents can also exert significant steric influence, affecting the molecule's conformation and intermolecular interactions. The methyl group at the 8-position, being adjacent to the methoxy group at the 9-position, can cause steric hindrance. mostwiedzy.pl This crowding may influence the planarity of the molecule and affect how molecules pack in the solid state, which in turn can impact material properties like charge mobility. arabjchem.org The orientation of the methoxy group itself can be affected by the adjacent methyl group, potentially influencing its electronic interaction with the aromatic core. arabjchem.org

The table below summarizes the expected influence of these substituents on the core benzo[a]carbazole structure.

PropertyInfluence of 9-Methoxy GroupInfluence of 8-Methyl GroupCombined Effect
Electronic Strong electron-donating (resonance)Weak electron-donating (inductive)Enhanced electron density, potential for lower ionization potential
Spectroscopic Likely red-shift in absorption/emissionMinor modulation of spectroscopic propertiesOverall red-shifted spectra compared to the unsubstituted parent compound
Steric Can influence intermolecular packingIntroduces steric hindrance near the 9-positionPotential for distorted planarity, affecting solid-state packing and properties

Academic Research Trajectories and Key Objectives for this compound

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several logical research trajectories based on studies of analogous compounds.

Synthetic Chemistry: A primary research objective would be the development of an efficient and regioselective synthesis for this specific isomer. Synthetic strategies for substituted benzo[a]carbazoles often involve transition-metal-catalyzed reactions, such as palladium-catalyzed annulation or rhodium-catalyzed C-H activation, to construct the fused ring system. nih.govacs.org A key challenge would be to control the placement of the methoxy and methyl groups on the starting materials to ensure the desired 8,9-disubstituted product.

Materials Science: Given the electronic properties conferred by the methoxy and methyl groups, a significant research trajectory would be the investigation of this compound's potential in organic electronics. Key objectives would include:

Photophysical Characterization: Measuring the absorption, emission spectra, and quantum yield to assess its suitability for OLED applications.

Electrochemical Analysis: Using techniques like cyclic voltammetry to determine the HOMO and LUMO energy levels, which are crucial for designing efficient charge-injection and transport layers in electronic devices.

Device Fabrication and Testing: Incorporating the compound into prototype OLEDs or solar cells to evaluate its performance as a host or hole-transporting material. rsc.org

Medicinal Chemistry: The structural similarity of benzo[a]carbazoles to known DNA intercalators and biologically active alkaloids makes a medicinal chemistry investigation highly relevant. nih.gov Research objectives in this area would focus on:

Biological Screening: Evaluating the compound for cytotoxic activity against various cancer cell lines. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing related analogues to understand how the 8-methyl and 9-methoxy groups contribute to any observed biological activity. nih.gov

The table below outlines potential research avenues and their primary goals for this compound.

Research AreaKey ObjectivesRelevant Techniques
Synthetic Chemistry Develop efficient, regioselective synthesis.Palladium-catalyzed cross-coupling, Rhodium-catalyzed C-H activation, Fischer indole (B1671886) synthesis.
Materials Science Evaluate potential for organic electronics.UV-Vis and fluorescence spectroscopy, cyclic voltammetry, device fabrication (OLEDs, OPVs).
Medicinal Chemistry Investigate potential as an antitumor agent.Cell viability assays (e.g., MTT), DNA binding studies, SAR analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919090-33-8

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

9-methoxy-8-methyl-11H-benzo[a]carbazole

InChI

InChI=1S/C18H15NO/c1-11-9-15-14-8-7-12-5-3-4-6-13(12)18(14)19-16(15)10-17(11)20-2/h3-10,19H,1-2H3

InChI Key

IASGKSLOYFBIMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)NC3=C2C=CC4=CC=CC=C43

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 9 Methoxy 8 Methyl 11h Benzo a Carbazole Analogs

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique molecular formula. By comparing the experimentally measured exact mass to the calculated mass for a proposed formula, the elemental composition can be confirmed with high confidence. This technique is particularly crucial in distinguishing between isomers or compounds with very similar nominal masses.

For instance, in the characterization of various carbazole (B46965) and benzo[a]carbazole analogs, HRMS (often using Electrospray Ionization, ESI) provides the observed mass which is then matched against the calculated mass for the sodium adduct [M+Na]⁺. The close correlation between the found and calculated values, as shown in the table below for representative analogs, validates their respective molecular formulas. rsc.orgnih.gov

Table 1: Representative HRMS Data for Benzo[a]carbazole Analogs

Compound Molecular Formula Calculated m/z [M+Na]⁺ Found m/z [M+Na]⁺ Source
2-amino-8-methyl-3-nitro-4-phenyl-11H-benzo[a]carbazol-1-carbonitrile C24H16N4O2 Not Specified Not Specified rsc.org
5-Amino-11-(4-methoxyphenyl)-9,9-dimethyl-7-oxo-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile C28H27N3O2 385.1915 [M-CN+2H]⁺ 385.1921 [M-CN+2H]⁺ nih.gov
5-Amino-11-(4-bromophenyl)-9,9-dimethyl-7-oxo-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile C27H24BrN3O 433.0915 [M-CN+2H]⁺ 433.0920 [M-CN+2H]⁺ nih.gov

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H-NMR Spectroscopy identifies the number and type of hydrogen atoms (protons) in a molecule. The chemical shift (δ, in ppm) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling, observed as splitting of signals (e.g., singlet, doublet, triplet), reveals the number of neighboring protons, helping to piece together the molecular framework.

¹³C-NMR Spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom typically gives a distinct signal, and its chemical shift indicates its hybridization (sp³, sp², sp) and the nature of the atoms attached to it.

The combination of ¹H and ¹³C-NMR data allows for the unambiguous assignment of the structure of benzo[a]carbazole analogs. nih.govasianpubs.org

Table 2: Representative ¹H-NMR Data for Benzo[a]carbazole and Carbazole Analogs

Compound Solvent Chemical Shifts (δ, ppm) and Multiplicity Source
2-amino-8-methyl-3-nitro-4-phenyl-11H-benzo[a]carbazol-1-carbonitrile Not Specified Data available in supplementary information rsc.org
5-Amino-9,9-dimethyl-7-oxo-11-(o-tolyl)-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile CDCl₃ 7.30–7.28 (m, 1H), 7.24–7.22 (m, 3H), 7.19–7.14 (m, 2H), 7.12–7.10 (m, 2H), 3.92–3.82 (q, J = 17.0 Hz, 2H), 2.48–2.38 (m, 3H), 2.19 (d, J = 17.0 Hz, 1H), 1.89 (s, 3H), 1.12 (s, 3H), 1.09 (s, 3H) nih.gov
4-(4-p-Tolyl-morpholin-2-ylmethoxy)-9H-carbazole CDCl₃ 8.1 (s, 1H), 6.6-8.4 (m, 11H), 4.4-4.5 (m, 3H), 3.85-4.2 (m, 2H), 3.4-3.8 (m, 2H), 2.8-3.0 (m, 2H), 2.3 (s, 3H) asianpubs.org

Table 3: Representative ¹³C-NMR Data for Benzo[a]carbazole and Carbazole Analogs

Compound Solvent Chemical Shifts (δ, ppm) Source
2-amino-8-methyl-3-nitro-4-phenyl-11H-benzo[a]carbazol-1-carbonitrile Not Specified Data available in supplementary information rsc.org
5-Amino-9,9-dimethyl-7-oxo-11-(o-tolyl)-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile CDCl₃ 194.1, 143.7, 136.0, 135.9, 134.7, 131.1, 130.0, 129.5, 129.3, 128.9, 128.4, 128.2, 126.8, 118.7, 117.0, 109.0, 52.5, 36.5, 35.4, 29.1, 28.0, 17.4, 14.4 nih.gov
N-(2-Iodo-5-methoxyphenyl)-4-methylbenzenesulfonamide (a carbazole precursor) CDCl₃ 160.7, 144.2, 139.0, 138.2, 135.8, 129.6, 127.4, 113.5, 107.6, 80.1, 55.5, 21.6 rsc.org

X-ray Crystallography for Solid-State Molecular Architecture and Conformation Analysis

For example, the crystal structure of 11-Butyl-3-methoxy-11H-benzo[a]carbazole was determined to be monoclinic, providing exact cell dimensions and confirming the near-planar carbazole skeleton. nih.gov Such data is crucial for understanding structure-property relationships.

Table 4: Crystal Data for 11-Butyl-3-methoxy-11H-benzo[a]carbazole

Parameter Value
Molecular Formula C₂₁H₂₁NO
Molecular Weight 303.39
Crystal System Monoclinic
a (Å) 10.7263 (6)
b (Å) 5.5562 (3)
c (Å) 13.8967 (7)
β (°) 97.841 (2)
Volume (ų) 820.46 (8)
Z 2

Source: nih.gov

Infrared Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) Spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, providing a molecular "fingerprint."

In the context of 9-Methoxy-8-methyl-11H-benzo[a]carbazole and its analogs, IR spectroscopy can confirm the presence of key functionalities. For example, the N-H stretch of the carbazole nitrogen typically appears as a sharp band around 3300-3400 cm⁻¹. The C-O stretch of the methoxy (B1213986) group would be expected in the 1250-1000 cm⁻¹ region, while aromatic C-H and C=C stretching vibrations appear at ~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹, respectively.

Table 5: Characteristic IR Absorption Frequencies for Carbazole Analogs

Compound Functional Group Wavenumber (cm⁻¹) Source
4-(4-p-Methoxyphenyl-morpholin-2-ylmethoxy)-9H-carbazole N-H Stretch 3404 asianpubs.org
6-(9H-Carbazol-4-yloxymethyl)-4-o-tolyl-morpholin-3-one N-H Stretch 3269 asianpubs.org
6-(9H-Carbazol-4-yloxymethyl)-4-o-tolyl-morpholin-3-one C=O Stretch 1665 asianpubs.org
6-(9H-Carbazol-4-yloxymethyl)-4-o-tolyl-morpholine-2,3-dione N-H Stretch 3341 asianpubs.org
6-(9H-Carbazol-4-yloxymethyl)-4-o-tolyl-morpholine-2,3-dione C=O Stretch (ester) 1762 asianpubs.org
6-(9H-Carbazol-4-yloxymethyl)-4-o-tolyl-morpholine-2,3-dione C=O Stretch (amide) 1684 asianpubs.org

Advanced Chromatographic Methods in Isolation and Purity Assessment (e.g., HPLC, UPLC, LC-MS)

Chromatographic techniques are fundamental for the separation, purification, and purity analysis of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful methods for separating components of a mixture and assessing the purity of a final product. A compound is passed through a column packed with a stationary phase, propelled by a liquid mobile phase. Separation occurs based on differential partitioning between the two phases. A pure compound will ideally result in a single, sharp peak in the chromatogram under specific analytical conditions (e.g., column type, mobile phase composition, flow rate). The retention time is a characteristic property of the compound under those conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of LC with the detection and identification capabilities of mass spectrometry. copernicus.org As compounds elute from the LC column, they are directly introduced into the mass spectrometer, which provides mass information for each separated peak. This allows for the simultaneous confirmation of a compound's purity and its molecular weight, making it an exceptionally powerful tool in the analysis of complex mixtures and the confirmation of reaction products. The purification of benzo[a]carbazole derivatives often involves flash column chromatography as a preparative technique, followed by HPLC or LC-MS for analytical purity assessment. nih.gov

Computational Chemistry and Theoretical Investigations of 9 Methoxy 8 Methyl 11h Benzo a Carbazole Systems

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a suite of computational techniques used to simulate and predict the behavior of molecules, particularly their interactions with other molecules and biological systems.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.govcore.ac.uk To develop a QSAR model for the potential anticancer or antimicrobial activity of benzo[a]carbazole derivatives, a dataset of related compounds with known activities would be required. nih.gov

The process involves calculating a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each compound in the series. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. ucl.ac.uk A validated QSAR model could then be used to predict the biological activity of new or untested compounds like 9-Methoxy-8-methyl-11H-benzo[a]carbazole. nih.gov The model would help identify which structural features, such as the methoxy (B1213986) and methyl substitutions, are likely to enhance or diminish its therapeutic potential.

Molecular docking is a simulation technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or DNA, to form a stable complex. nih.govresearchgate.net This method is crucial for understanding the mechanism of action of potential drugs. Carbazole (B46965) derivatives are known to interact with various biological targets, including DNA, topoisomerases, and various receptors. nih.govnih.gov

For this compound, docking simulations could be performed against known cancer targets, such as the active site of DNA methyltransferase 1 (DNMT1) or GABA-A receptors. wjarr.comnih.gov The simulation would predict the binding pose, calculate a docking score (an estimate of binding affinity), and identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts with the protein's amino acid residues. researchgate.netsemanticscholar.org These insights are invaluable for rational drug design and for explaining the structural basis of the compound's biological activity. nih.gov

Table 3: Illustrative Molecular Docking Results of a Carbazole Derivative with a Protein Target (e.g., GABA-A Receptor)

LigandDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Carbazole Derivative-8.5TYR159, PHE77Pi-Pi Stacking
Carbazole Derivative-8.5SER204, GLN205Hydrogen Bond
Carbazole Derivative-8.5LEU99, VAL211Hydrophobic
Standard Drug (e.g., Diazepam)-7.9TYR159, SER204Pi-Alkyl, Hydrogen Bond

Note: This table presents a hypothetical example of docking results to illustrate the type of information obtained from such a study. The values and residues are not from a specific experiment on this compound.

Theoretical Studies of Photophysical Processes and Charge Delocalization Pathways

The photophysical properties of carbazole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs). researchgate.netnih.gov Theoretical studies are essential for understanding the processes that occur after a molecule absorbs light, including fluorescence, intersystem crossing, and charge transfer. rsc.org

Upon photoexcitation, the electron density within the this compound molecule redistributes. TD-DFT can be used to model this change and characterize the nature of the excited state (e.g., locally excited or charge-transfer state). nih.gov The methoxy group, being an electron donor, and the extended π-system of the benzo[a]carbazole core are expected to facilitate intramolecular charge transfer (ICT) upon excitation. acs.org

Furthermore, computational analysis can map the pathways of charge delocalization within the molecule. acs.org The π-conjugated system of the benzo[a]carbazole framework allows for significant delocalization of electrons, which is a key factor in its electronic and photophysical properties. nih.gov Calculations can reveal how the addition of methoxy and methyl groups influences the distribution of electron density in both the ground and excited states, thereby affecting properties like charge mobility and emission wavelength. rsc.org

A Comprehensive Analysis of this compound and its Derivatives in Optoelectronics

The study of benzo[a]carbazole derivatives, including the specific compound this compound, has garnered significant interest within the scientific community. These nitrogen-containing heterocyclic compounds are recognized for their unique photophysical properties, making them valuable candidates for a range of applications in materials science and optoelectronics. nih.gov Their rigid, planar structure and extended π-conjugated system are foundational to their electronic and luminescent characteristics. Research into this class of molecules explores their potential as emitters in organic light-emitting diodes (OLEDs), components in solar cells, and as active media in non-linear optical systems. nih.gov The strategic placement of functional groups, such as methoxy and methyl groups on the benzo[a]carbazole core, allows for the fine-tuning of their electronic and optical properties. d-nb.info

Mechanistic Insights into the Biological Activities of Benzo a Carbazole Compounds, Emphasizing Structural Determinants

DNA-Intercalation and Topoisomerase Inhibition Studies

While specific studies on 9-Methoxy-8-methyl-11H-benzo[a]carbazole are not available, the benzo[a]carbazole scaffold is recognized for its potential as a DNA-intercalating agent, a property that contributes to its consideration in cancer research. ijrpc.com

Molecular Interactions with DNA and Modulation of Nucleic Acid Function

For the broader class of benzo[a]carbazoles, their planar aromatic structure is a key determinant for intercalating between the base pairs of the DNA double helix. ijrpc.commdpi.com This insertion can lead to a variety of consequences for nucleic acid function, including the unwinding of the DNA helix, which can interfere with the processes of replication and transcription. The specific nature and strength of these interactions are often dictated by the type and position of substituents on the carbazole (B46965) ring system.

Inhibition of DNA Topoisomerase Enzymes (e.g., Topoisomerase II) and Associated Pathways

Several carbazole derivatives have been identified as inhibitors of DNA topoisomerase enzymes, which are crucial for managing DNA topology during replication, transcription, and chromosome segregation. echemcom.com Some carbazole compounds function as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex, which leads to double-strand breaks and ultimately, cell death. echemcom.com Others may act as catalytic inhibitors, interfering with the enzyme's function without causing DNA damage. echemcom.com The efficacy and mechanism of inhibition are highly dependent on the specific chemical structure of the carbazole derivative.

Stabilization of Telomeric G-quadruplex Structures and Telomerase Activity Modulation

The stabilization of G-quadruplex structures in telomeres is a promising strategy for cancer therapy, as it can inhibit the activity of telomerase, an enzyme essential for maintaining telomere length in most cancer cells. Various carbazole-based ligands have been designed and shown to bind to and stabilize these G-quadruplex structures, leading to telomerase inhibition. nih.govnih.gov The ability of a compound to selectively recognize and stabilize these structures is a key area of research. nih.gov

Cell Cycle Regulation and Apoptosis Induction Mechanisms

The anticancer activity of many carbazole derivatives is linked to their ability to induce cell cycle arrest and apoptosis (programmed cell death). echemcom.com Inhibition of topoisomerases, for instance, can trigger cell cycle checkpoints and initiate apoptotic pathways. echemcom.com Studies on various carbazole compounds have shown they can cause an accumulation of cells in specific phases of the cell cycle and activate key apoptotic proteins like caspases. echemcom.com

Anti-Inflammatory Action at the Molecular and Cellular Level

Certain carbazole alkaloids, isolated from natural sources, have demonstrated anti-inflammatory properties. rsc.org For example, some compounds have been shown to inhibit the production of nitric oxide (NO) in microglia cells, a key process in neuroinflammation. The structural modifications on the carbazole core are critical for this activity.

Antimicrobial Action Mechanisms (Antibacterial, Antifungal, Antiviral)

The carbazole scaffold is present in numerous compounds exhibiting a wide range of antimicrobial activities. nih.gov The mechanisms of action can vary; some derivatives may disrupt the bacterial cell membrane, while others could inhibit essential enzymes or interfere with DNA replication. nih.gov The specific substituents on the carbazole ring play a crucial role in determining the spectrum and potency of the antimicrobial effect. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies of Benzo[a]carbazole Scaffolds

The biological activities of benzo[a]carbazole compounds are intricately linked to their structural features. Comprehensive structure-activity relationship (SAR) studies have been instrumental in deciphering how different substituents and structural modifications on the benzo[a]carbazole scaffold influence their pharmacological effects. These studies provide a rational basis for the design of new derivatives with enhanced potency and selectivity.

Influence of Methoxy (B1213986) and Methyl Substituents on Biological Potency and Selectivity

The presence, number, and position of methoxy (–OCH₃) and methyl (–CH₃) groups on the benzo[a]carbazole framework are critical determinants of biological activity. These groups modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Methoxy groups, being electron-donating, can increase the highest occupied molecular orbital (HOMO) energy and lower the ionization potential of the carbazole ring system. researchgate.netresearchgate.net This alteration in electronic properties can enhance the binding affinity to specific receptors or enzymes. researchgate.net For instance, in related heterocyclic compounds, the strategic placement of methoxy and hydroxyl groups has been shown to be crucial for conferring selective antiproliferative activity. nih.gov Furthermore, methoxy substituents are known to improve the solubility of aromatic compounds in organic solvents, which can influence their pharmacokinetic properties. researchgate.net

Computational studies have revealed that the position of methoxy groups can significantly affect the planarity and molecular polarity of the carbazole structure. researchgate.netrsc.org Substituents in the ortho-position, for example, can cause greater steric hindrance and distort the molecule from a planar conformation, which in turn impacts charge transport properties and potentially receptor binding. researchgate.net

Methyl groups, while less polar than methoxy groups, also influence biological activity by increasing lipophilicity and providing steric bulk. The specific placement of a methyl group, such as at the C-8 position in this compound, can create a unique topographical feature that either promotes or hinders binding to a target protein, leading to enhanced potency or selectivity.

SubstituentPositionObserved/Predicted Effects on Biological ActivityReference
Methoxy (–OCH₃)VariesIncreases HOMO energy, lowers ionization potential, enhances solubility. researchgate.net
Methoxy (–OCH₃)VariesModulates molecular polarity and planarity, affecting charge transport and binding. researchgate.netrsc.org
Methoxy/HydroxyVariesCombination and position strongly impact selective antiproliferative activity. nih.gov
Methyl (–CH₃)VariesIncreases lipophilicity and provides steric bulk, influencing binding interactions.General SAR Principle

Impact of Quinonoid Substructures and Hydroxyl Group Positions on Activity Profiles

The introduction of quinonoid substructures or hydroxyl (–OH) groups dramatically alters the physicochemical properties and biological activities of benzo[a]carbazoles.

Hydroxyl groups are particularly significant due to their ability to act as both hydrogen bond donors and acceptors. Research on 11-alkylbenzo[a]carbazoles has demonstrated that the position of hydroxyl groups is paramount for binding to the estrogen receptor. nih.gov Optimal binding conditions were observed when one hydroxyl group was placed at C-3 and a second at either C-8 or C-9. nih.gov This highlights the importance of a specific spatial arrangement of hydrogen-bonding functionalities for potent receptor interaction. Depending on the precise positioning of these oxygen-containing functions, benzo[a]carbazoles can act as either potent estrogens or impeded estrogens, with some derivatives showing inhibitory activity on MCF-7 breast cancer cells. nih.gov

The significance of hydroxyl group positioning is a recurring theme across different classes of bioactive molecules. In flavonoids, for example, the number and location of hydroxyl groups are pivotal for their α-glucosidase inhibitory activity. nih.gov Similarly, for isoflavones, the presence of hydroxyl groups at specific adjacent positions (C7 and C8) can fundamentally change the mechanism of tyrosinase inhibition from reversible to irreversible. nih.gov

While specific studies on benzo[a]carbazole quinones are limited in the reviewed literature, the introduction of a quinonoid substructure would be expected to impart significant redox activity. This could lead to mechanisms of action involving the generation of reactive oxygen species or acting as a Michael acceptor, enabling covalent interactions with target proteins, a mechanism distinct from non-covalent receptor binding.

Compound ClassHydroxylation PatternBiological Activity/TargetKey FindingReference
11-Alkylbenzo[a]carbazoles-OH at C-3 and C-8/C-9Estrogen Receptor BindingOptimal substitution pattern for high binding affinity. nih.gov
11-Alkylbenzo[a]carbazoles-OH at C-3, C-8MCF-7 Cancer CellsShowed inhibitory activity in vitro. nih.gov
Isoflavones (Analogy)-OH at C-7 and C-8Mushroom TyrosinaseChanged inhibition mechanism to irreversible suicide inhibition. nih.gov
Flavonoids (Analogy)Variesα-GlucosidasePosition and number of -OH groups are pivotal for inhibitory activity. nih.gov

Elucidation of the Role of Electron-Withdrawing and Electron-Donating Groups

The electronic nature of substituents on the benzo[a]carbazole scaffold plays a fundamental role in modulating biological activity. A balance between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can fine-tune the molecule's interaction with its biological target.

Electron-Donating Groups (EDGs): Groups like methoxy (–OCH₃) and alkyl (e.g., –CH₃) donate electron density to the aromatic system. This generally raises the HOMO energy level and makes the molecule more susceptible to oxidation. researchgate.netresearchgate.net This increased electron density can be crucial for interactions with electron-deficient sites in a receptor or enzyme active site. The carbazole nucleus itself is considered an electron-donating moiety. rsc.orgmdpi.com

Electron-Withdrawing Groups (EWGs): Groups such as cyano (–CN), nitro (–NO₂), and halogens (e.g., –Br, –I) pull electron density from the aromatic system. rsc.orgnsf.govlmaleidykla.lt Attaching strong EWGs can lower both the HOMO and LUMO energy levels, making the molecule a better electron acceptor. rsc.org This property is exploited in materials science to create electron transport materials but is equally relevant in pharmacology. rsc.org An EWG can alter the pKa of nearby functional groups, create favorable dipole interactions, or participate in hydrogen bonding. For example, studies on other carbazole derivatives have shown that EWGs like cyanoacrylic acid or hexyldicyanovinyl are used to create intramolecular charge transfer characteristics, which can be harnessed for biological applications. mdpi.comresearchgate.net

The strategic placement of EDGs and EWGs can therefore be used to control the electronic profile of the benzo[a]carbazole derivative, tailoring it for optimal interaction with a specific biological target.

Stereochemical Considerations and Planar Structure Effects on Biological Interactions

The three-dimensional structure, including planarity and stereochemistry, of benzo[a]carbazole derivatives is a critical factor in their biological interactions.

The extended aromatic system of benzo[a]carbazole confers a high degree of planarity. This flat structure is ideal for intercalation between the base pairs of DNA, a mechanism of action for many polycyclic anticancer agents. researchgate.net The rigidity of the planar carbazole structure is also known to promote efficient intramolecular charge transfer. mdpi.com

However, strict planarity is not always optimal for biological activity. Studies comparing planar benzo[a]carbazoles with their non-planar 5,6-dihydro counterparts found that the non-planar (dihydro) derivatives exhibited somewhat higher binding affinities for the estrogen receptor, although the planar compounds were still potent. nih.gov This suggests that a certain degree of flexibility or a non-planar shape can be advantageous for fitting into the three-dimensional binding pocket of a protein. Conversely, non-planar structures can help prevent the π-stacking aggregation that can sometimes be an issue with flat aromatic molecules. mdpi.com The introduction of bulky substituents can also distort the planarity, which in turn influences the molecule's properties and biological activity. researchgate.net

When a derivative possesses chiral centers, stereochemistry becomes paramount. The vast majority of biological targets, such as enzymes and receptors, are chiral, and they will preferentially interact with one enantiomer over the other. For example, the pyrrolobenzodiazepine (PBD) class of DNA-binding agents exhibits activity that is dependent on the S-configuration at their C11a chiral center, which allows them to fit perfectly into the minor groove of DNA. researchgate.net Therefore, for any benzo[a]carbazole derivative containing stereocenters, the specific stereoisomer would be expected to be the primary determinant of its biological activity.

Effects of N-Substitution and Derivatization on Pharmacological Profiles

The indole (B1671886) nitrogen atom of the carbazole ring (position N-11 in 11H-benzo[a]carbazole) is a common and highly effective site for derivatization. Modification at this position can profoundly alter the pharmacological profile of the parent compound by influencing its size, polarity, solubility, and ability to form additional interactions with biological targets. nih.govresearchgate.net

A wide variety of substituents, from simple alkyl chains to complex heterocyclic systems, have been attached to the carbazole nitrogen. nih.govnih.gov In many cases, N-substitution is reported to be essential for conferring a specific biological activity, such as neuroprotection. nih.gov The nature of the substituent dictates the resulting pharmacological effect. For example, attaching a 1,2,4-triazole (B32235) moiety can enhance antifungal activity, while an imidazole (B134444) moiety can improve antibacterial efficacy. nih.gov

A systematic study of N-substituted carbazole imidazolium (B1220033) salts revealed that several factors were important for potent antitumor activity. nih.gov These included the nature of the substituent on the imidazole ring, the presence of a benzimidazole (B57391) ring system, and the length of the alkyl chain linking the carbazole and imidazole moieties. nih.gov This demonstrates that the N-substituent is not just a passive linker but an active component of the pharmacophore.

Table: Antitumor Activity of N-Substituted Carbazole Imidazolium Salts (IC₅₀ in µM) nih.gov
CompoundN-Substituent Structure (Linker + Imidazole Moiety)HL-60SMMC-7721MCF-7SW480
61-(CH₂)₅- linker to 2-bromobenzyl substituted 5,6-dimethyl-benzimidazole0.511.122.481.55
57-(CH₂)₅- linker to naphthylacyl substituted 5,6-dimethyl-benzimidazole2.013.124.513.36
45-(CH₂)₄- linker to 2-bromobenzyl substituted 5,6-dimethyl-benzimidazole2.135.3310.316.14
29-(CH₂)₃- linker to 2-bromobenzyl substituted 5,6-dimethyl-benzimidazole4.2111.0221.5315.28

Data from reference nih.gov illustrates that a longer alkyl linker (5 carbons in compound 61) and a 2-bromobenzyl substituent on the benzimidazole ring resulted in the most potent activity against the tested cancer cell lines.

Enzyme Inhibition Mechanisms (e.g., Xanthine (B1682287) Oxidase, Tyrosinase)

While specific inhibitory data for this compound against xanthine oxidase and tyrosinase is not prominent in the surveyed literature, the general carbazole scaffold and related phenolic structures are known enzyme inhibitors. The likely mechanisms can be inferred from studies on analogous compounds.

Tyrosinase Inhibition: Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, making it a major target for developing depigmenting agents. nih.govnih.gov Its inhibitors often function by mimicking the natural substrates, L-tyrosine or L-DOPA, and interacting with the copper ions in the active site.

The inhibition mechanism is highly dependent on the structure of the inhibitor. Studies on methoxy-substituted tyramine (B21549) derivatives showed they can act as mixed-type inhibitors, binding to both the free enzyme and the enzyme-substrate complex. nih.gov The presence and position of hydroxyl groups are decisive factors for inhibitory potency. nih.gov For a compound like this compound to be an effective tyrosinase inhibitor, it would likely need to be hydroxylated. The methoxy group could potentially be a pro-drug feature, undergoing metabolic O-demethylation in vivo to reveal a active hydroxyl group.

Furthermore, some phenolic compounds can act as suicide substrates for tyrosinase. nih.gov For example, isoflavones with hydroxyl groups at both the C7 and C8 positions were found to be potent suicide substrates of mushroom tyrosinase, indicating an irreversible inhibition mechanism. nih.gov Therefore, a dihydroxylated benzo[a]carbazole derivative could potentially act as an irreversible inhibitor of tyrosinase.

Xanthine Oxidase Inhibition: Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Inhibitors of this enzyme are used to treat hyperuricemia and gout. While carbazole and methylcarbazole were reported to have no inhibitory effect on α-glucosidase, this does not preclude activity against other enzymes. researchgate.net Many heterocyclic compounds are known to inhibit xanthine oxidase by competing with the purine substrate for the molybdenum-containing active site. A benzo[a]carbazole derivative could potentially fit into this active site and interact with key residues, thereby blocking substrate access and inhibiting uric acid production. The specific electronic and steric features conferred by substituents like the methoxy and methyl groups would determine the affinity and efficacy of this inhibition.

Future Research Directions and Translational Potential for 9 Methoxy 8 Methyl 11h Benzo a Carbazole in Advanced Materials and Chemical Biology

Development of Novel and Sustainable Synthetic Routes for Diverse Benzo[a]carbazole Derivatives

The synthesis of carbazole (B46965) frameworks has traditionally relied on methods such as the Graebe–Ullman, Clemo–Perkin, or Tauber reactions. researchgate.net Modern organic synthesis, however, seeks more efficient, versatile, and environmentally benign strategies. Future research will prioritize the development of novel synthetic routes that offer high yields, broad substrate scope, and operational simplicity under sustainable conditions.

Recent advancements have already pointed toward promising directions. One innovative approach involves a multicomponent reaction followed by intramolecular cyclization catalyzed by a solid acidic catalyst derived from rice husk (AC-SO3H). nih.govrsc.orgresearchgate.net This method provides the desired benzo[a]carbazole product in good yield (73%) and utilizes a catalyst that is low-cost, reusable, and non-toxic. nih.govresearchgate.net Other modern strategies include transition-metal-free condensations, C-H activation, and annulation reactions that selectively construct the carbazole core. researchgate.net For instance, a one-pot telescopic synthesis has been developed for benzo[b]carbazoles, featuring a key naphthannulation step of indoles. rsc.org Another novel method exploits the dual role of benzoquinone, which acts first as an oxidizing agent to generate a diene from a 3-ethylindole derivative and subsequently as a dienophile in a Diels-Alder reaction to form the benzo[a]carbazole skeleton. nih.gov

These emerging routes provide a powerful toolkit for creating a diverse library of benzo[a]carbazole derivatives, including analogs of 9-Methoxy-8-methyl-11H-benzo[a]carbazole with varied substitution patterns for property tuning.

Synthetic Method Catalyst/Reagents Key Features Advantages
Solid Acid Catalysis AC-SO3H (from rice husk)Multicomponent reaction followed by intramolecular cyclization. nih.govrsc.orgSustainable, reusable catalyst, low toxicity, good yield. nih.govresearchgate.net
Condensation Reaction Cs2CO3Condensation of 2-nitrocinnamaldehyde (B74183) with β-ketoesters. researchgate.netTransition-metal-free, moderate to good yields. researchgate.net
Oxidative Cyclization BenzoquinoneIn situ diene generation from 3-ethylindoles and subsequent Diels-Alder reaction. nih.govExploits dual character of a single reagent, operational simplicity. nih.gov
Telescopic Synthesis (not specified)One-pot naphthannulation of indoles via intramolecular Diels-Alder. rsc.orgHigh efficiency, diversity-oriented, suitable for a wide range of substrates. rsc.org

Exploration of Advanced Optoelectronic Device Architectures Utilizing Benzo[a]carbazole Cores

The inherent electronic properties of the carbazole nucleus, such as its electron-rich nature and high thermal stability, make it an excellent building block for organic electronic materials. rsc.org Fused-ring systems like benzo[a]carbazoles offer enhanced structural rigidity, which helps to suppress non-radiative decay processes in the excited state, and their extended π-conjugation allows for the tuning of frontier orbital energies. rsc.orgrsc.org These characteristics make them highly promising for use in organic light-emitting diodes (OLEDs).

Future research will focus on integrating benzo[a]carbazole cores, such as that of this compound, into various roles within OLEDs. They can serve as:

Host Materials: For both phosphorescent and thermally activated delayed fluorescence (TADF) emitters. The high triplet energy of the carbazole moiety is crucial for confining excitons on the guest emitter, leading to high efficiency. acs.org

Hole-Transporting Layers (HTLs): The electron-donating nature of the carbazole unit facilitates efficient hole injection and transport from the anode to the emissive layer. nih.gov

Emitters: By functionalizing the benzo[a]carbazole core with appropriate donor and acceptor groups, its emission color can be tuned across the visible spectrum, from deep blue to red. rsc.orgrsc.org

Compound Class Role in OLED Key Performance Metric Reference Device/Value
Diarylamino-substituted carbazoleHole-Transporting Layer (HTL)Current Efficiency: 5.16 cd/A, Power Efficiency: 2.35 lm/WDevice: ITO/CuPc/C17/Alq3/LiF/Al nih.gov
Diarylamino-substituted carbazoleHole-Transporting Layer (HTL)Current Efficiency: 6.12 cd/A, Power Efficiency: 1.67 lm/WHigher than NPB-based reference device nih.gov
Carbazole/benzimidazole (B57391) bipolar moleculeHost for TADF emitterHigh external quantum efficiency (EQE)Comparable to CBP-hosted devices acs.org

Deepening Mechanistic Understanding of Molecular Interactions in Complex Biological Systems

Benzo[a]carbazole derivatives have demonstrated significant potential as biologically active agents, largely due to their ability to interact with biomacromolecules. nih.gov A key area of future research is to elucidate the precise mechanisms governing these interactions at a molecular level. The planar structure of the benzo[a]carbazole system makes it a prime candidate for DNA intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix, potentially leading to cytotoxic effects against cancer cells. nih.govnih.gov

Beyond DNA intercalation, studies have shown that benzo[a]carbazole derivatives can bind to specific protein targets. For example, a series of hydroxylated 11-alkylbenzo[a]carbazoles were found to bind to the estrogen receptor. nih.gov The binding affinity was highly dependent on the position of the hydroxyl groups and the nature of the alkyl substituent on the carbazole nitrogen. Certain derivatives exhibited high relative binding affinities (RBAs) and were shown to inhibit the growth of hormone-dependent mammary tumors in rats, suggesting a mode of action mediated by the estrogen receptor system. nih.gov

Future work will involve using advanced biophysical techniques (e.g., surface plasmon resonance, isothermal titration calorimetry) and structural biology (e.g., X-ray crystallography, cryo-electron microscopy) to gain high-resolution insights into these binding events. Understanding how substituents on the this compound core influence target specificity and binding affinity is crucial for developing selective therapeutic agents or molecular probes.

Derivative Structure Biological Target Relative Binding Affinity (RBA) Observed Activity
3,8-Dihydroxy-11-propyl-5,6-dihydrobenzo[a]carbazoleEstrogen Receptor30Inhibited MCF-7 breast cancer cells in vitro nih.gov
3,9-Dihydroxy-11-propyl-5,6-dihydrobenzo[a]carbazoleEstrogen Receptor13Inhibited mammary tumor growth in rats nih.gov
3-Hydroxy-11-ethylbenzo[a]carbazoleEstrogen Receptor20Strong estrogenic activity in mice nih.gov
*Estradiol RBA = 100

Design of Next-Generation Benzo[a]carbazole-Based Functional Materials with Tailored Properties

The concept of "materials by design" is central to unlocking the full potential of the benzo[a]carbazole scaffold. By strategically modifying the core structure of this compound, it is possible to create next-generation materials with precisely tailored properties for specific applications. The versatility of the carbazole ring allows for functionalization at multiple positions (e.g., C-3, C-6, N-9), enabling fine-tuning of its electronic, optical, and self-assembly characteristics. nih.govrsc.org

Future research directions include:

Photoreactive Materials: Incorporating photoreactive moieties, such as arylazo or benzophenone (B1666685) groups, onto the carbazole backbone can yield monomers for surface modification or the creation of photo-patternable materials. nih.govresearchgate.net

Liquid Crystalline Materials: The rigid, anisotropic shape of the benzo[a]carbazole core is conducive to the formation of liquid crystalline phases. The first benzo[b]carbazole-based liquid crystals have been synthesized, demonstrating the potential to create novel materials for display and sensor applications. rsc.org

Multifunctional Materials: By integrating the benzo[a]carbazole unit with other functional moieties, materials with multiple desirable properties can be developed. mdpi.com For example, combining its hole-transporting properties with an electron-accepting unit can lead to single-molecule semiconductors for organic field-effect transistors (OFETs). mdpi.com

Sensors: The fluorescence of carbazole derivatives is often sensitive to the local environment. This property can be harnessed to design chemosensors for detecting specific ions or molecules.

The ability to control properties through chemical synthesis opens up a vast design space for creating advanced materials derived from the benzo[a]carbazole framework.

Synergistic Integration of Experimental and Computational Approaches in Research and Development

The combination of experimental synthesis and testing with computational modeling offers a powerful paradigm for accelerating the discovery and optimization of new materials. This synergistic approach allows researchers to predict molecular properties and biological activities before undertaking time-consuming and resource-intensive laboratory work.

In the context of this compound and its derivatives, computational methods can be applied to:

Predict Optoelectronic Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can predict frontier molecular orbital energies (HOMO/LUMO), triplet energies, and absorption/emission spectra, guiding the design of new molecules for OLEDs. acs.org

Simulate Biological Interactions: Molecular docking and molecular dynamics (MD) simulations can model the binding of benzo[a]carbazole derivatives to biological targets like DNA or specific enzyme active sites. mdpi.comresearchgate.net These simulations can reveal key intermolecular interactions and predict binding affinities, helping to prioritize candidates for synthesis.

Elucidate Reaction Mechanisms: Computational chemistry can be used to study the transition states and energy profiles of synthetic reactions, aiding in the optimization of reaction conditions and the development of new catalytic systems. acs.org

A prime example of this synergy is the development of novel enzyme inhibitors, where compounds are first screened virtually using molecular docking. mdpi.com The most promising candidates are then synthesized and their activity is measured through in vitro assays. The experimental results provide crucial feedback for refining the computational models, creating a closed loop of design, prediction, synthesis, and validation that significantly enhances the efficiency of the research and development process. mdpi.com

Research Step Computational Approach Experimental Approach Objective
1. Target Identification N/AIn vitro screening, literature reviewIdentify a relevant biological target or material application.
2. Lead Compound Design Molecular modeling, DFT calculationsSynthesis of a small library of derivativesDesign new molecules with potentially enhanced properties.
3. Virtual Screening Molecular docking, MD simulationsN/APredict binding affinity and interaction modes to prioritize candidates. mdpi.com
4. Synthesis & Characterization N/AMulti-step organic synthesis, NMR, Mass SpectrometrySynthesize the most promising candidates identified computationally.
5. Property/Activity Validation N/APhotophysical measurements, in vitro biological assaysExperimentally measure the properties and validate computational predictions. mdpi.com
6. Model Refinement Refine models based on experimental dataN/AImprove the predictive power of the computational models for the next design cycle.

Q & A

Q. How can experimental design optimize the synthesis of 9-Methoxy-8-methyl-11H-benzo[a]carbazole derivatives?

A two-level factorial design (e.g., 2³ design) is effective for screening variables such as reaction temperature, time, and reagent concentration. For example, in carbazole derivative synthesis, variables like induction temperature (25–37°C), time (4–24 h), and cell concentration (Absind 0.3–0.5) were systematically tested to maximize heterologous protein expression in E. coli . Statistical tools (e.g., STATISTICA) analyze main effects and interactions, reducing the number of experiments while identifying optimal conditions. This approach can be adapted for optimizing alkylation or methoxylation steps in benzo[a]carbazole synthesis.

Q. What analytical techniques are critical for characterizing the electronic structure of this compound?

Computational methods like self-consistent charge density functional tight-binding (SCC-DFTB) and long-range corrected (LC) DFTB are used to predict HOMO/LUMO energies, bandgaps, and dipole moments. For carbazole derivatives, SCC-DFTB achieved HOMO energies of -5.49 eV (vs. experimental -5.40 eV) and bandgaps of 4.13 eV . Experimental validation via UV-Vis spectroscopy (e.g., absorption peaks at ~239–291 nm) and cyclic voltammetry can confirm computational results. Time-dependent DFT (TD-DFT) further models excited-state properties for optoelectronic applications.

Q. How can NMR resolve intermolecular interactions during carbazole derivative purification?

DOSY and NOESY NMR techniques identify hydrogen bonding between carbazole N–H groups and solvents like DMF. For example, NOESY revealed a <5 Å distance between DMF’s aldehydic hydrogen and carbazole’s N–H, confirming CO⋯H–N hydrogen bonds . This methodology is applicable to this compound to optimize solvent selection for crystallization or separation from byproducts.

Q. What strategies enhance the stability of carbazole-based materials for OLED applications?

Substitution at reactive positions (e.g., 3- and 6-positions in 2,7-carbazole polymers) prevents oxidation and charge localization, improving photochemical stability . For benzo[a]carbazole derivatives, methoxy and methyl groups at positions 8 and 9 may sterically hinder aggregation, reducing excimer formation. Host-guest architectures (e.g., blending with polyphosphazenes) further enhance thermal stability .

Advanced Research Questions

Q. How do substituent effects influence the antitumor activity of this compound?

Structure-activity relationship (SAR) studies require systematic modification of substituents (e.g., sulfonyl, phenyl, or alkyl groups) and evaluation via cytotoxicity assays. For carbazole hybrids, methoxy groups enhance antioxidative activity, while phenylsulfonyl groups improve antitumor potency by modulating electron-withdrawing effects . Molecular docking and MD simulations can predict interactions with targets like DNA topoisomerases or FabH enzymes .

Q. What experimental and computational approaches resolve contradictions in variable interactions during protein expression studies?

Confounding variables (e.g., temperature masking time effects in E. coli induction) are addressed via stepwise validation. For carbazole dioxygenase, optimal CarAa expression required low Absind (0.31), 25°C, and 24 h, contradicting standard conditions (37°C, 4 h) . Statistical validation (ANOVA, p<0.05) and fractional factorial designs isolate critical variables. Similar methodologies apply to enzymatic studies of benzo[a]carbazole degradation pathways.

Q. How can computational modeling guide the design of carbazole-based anion sensors?

Density functional theory (DFT) predicts intramolecular charge transfer (ICT) in carbazole derivatives. For anion recognition, electron-rich carbazole scaffolds (e.g., N-hydroxyethyl carbazole) exhibit fluorescence quenching via anion binding . Substituent effects (e.g., methoxy groups) on HOMO-LUMO gaps (~4.0–4.6 eV) are modeled using LC-DFTB, enabling rational design of benzo[a]carbazole sensors with tailored selectivity for F⁻ or CN⁻ .

Q. What mechanisms underlie the degradation of carbazole derivatives in heterologous expression systems?

Protease activity and inclusion body formation are key factors. In E. coli, prolonged induction at >30°C promotes misfolding and degradation by Lon proteases . Co-expression with chaperones (e.g., GroEL/ES) or use of protease-deficient strains mitigates this. For benzo[a]carbazole, LC-MS/MS identifies degradation products, while circular dichroism (CD) monitors structural stability under varying pH and temperature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.